molecular formula C28H35N7O3 B13837704 4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester

4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester

Cat. No.: B13837704
M. Wt: 517.6 g/mol
InChI Key: YOKNDHSESDBBCD-UHFFFAOYSA-N
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Description

4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylamino]methyl]benzoic Acid Methyl Ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylamino]methyl]benzoic Acid Methyl Ester involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the diethylamino group: This step involves the alkylation of the pyrazolo[3,4-b]pyridine core with diethylamine.

    Attachment of the pyrimidinyl group: This is done through a nucleophilic substitution reaction.

    Formation of the benzoic acid methyl ester: The final step involves esterification of the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylamino]methyl]benzoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylamino]methyl]benzoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylamino]methyl]benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylamino]methyl]benzoic Acid Methyl Ester lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H35N7O3

Molecular Weight

517.6 g/mol

IUPAC Name

methyl 4-[[[6-(diethylamino)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl]methyl-(5-ethoxypyrimidin-2-yl)amino]methyl]benzoate

InChI

InChI=1S/C28H35N7O3/c1-7-34(8-2)25-22(14-24-19(4)32-33(5)26(24)31-25)18-35(28-29-15-23(16-30-28)38-9-3)17-20-10-12-21(13-11-20)27(36)37-6/h10-16H,7-9,17-18H2,1-6H3

InChI Key

YOKNDHSESDBBCD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(C=C1CN(CC3=CC=C(C=C3)C(=O)OC)C4=NC=C(C=N4)OCC)C(=NN2C)C

Origin of Product

United States

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